Trichloroacetyl chloride

Descripción

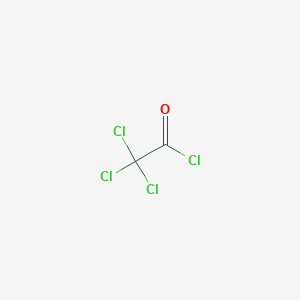

Structure

3D Structure

Propiedades

IUPAC Name |

2,2,2-trichloroacetyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2Cl4O/c3-1(7)2(4,5)6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVFOMCVHYWHZJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(Cl)(Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2Cl4O | |

| Record name | TRICHLOROACETYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4676 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9034070 | |

| Record name | Trichloroacetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9034070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Trichloroacetyl chloride appears as a colorless volatile liquid with a strong odor. Denser than water. Contact severely irritates skin, eyes and mucous membranes. May be very toxic by ingestion and inhalation. May be combustible., Liquid that decomposes in water; [Hawley] | |

| Record name | TRICHLOROACETYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4676 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Trichloroacetyl chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1631 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

244 °F at 760 mmHg (EPA, 1998), 244 °F, 117.9 °C | |

| Record name | TRICHLOROACETYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4676 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Trichloroacetyl chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1631 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TRICHLOROACETYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6321 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Sol in ether, Sol in alcohol | |

| Record name | TRICHLOROACETYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6321 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.654 at 32 °F (EPA, 1998) - Denser than water; will sink, 1.6202 at 20 °C/4 °C | |

| Record name | TRICHLOROACETYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4676 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRICHLOROACETYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6321 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

21.3 [mmHg], 21.32 mm Hg @ 25 °C, determined from experimentally derived coefficients | |

| Record name | Trichloroacetyl chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1631 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TRICHLOROACETYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6321 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Liquid | |

CAS No. |

76-02-8 | |

| Record name | TRICHLOROACETYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4676 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,2,2-Trichloroacetyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76-02-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trichloroacetyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000076028 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TRICHLOROACETYL CHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190466 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Trichloroacetyl Chloride | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/access-acute-exposure-guideline-levels-aegls-values#tab-4 | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Acetyl chloride, 2,2,2-trichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trichloroacetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9034070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trichloroacetyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.843 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRICHLOROACETYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9SN86T76Y6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRICHLOROACETYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6321 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-31.8 °C | |

| Record name | TRICHLOROACETYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6321 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Trichloroacetyl Chloride from Trichloroacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of trichloroacetyl chloride from trichloroacetic acid, a critical process in the production of various pharmaceuticals and agrochemicals. This document details the core chemical transformations, experimental methodologies, and analytical characterization of the final product.

Introduction

This compound (TCAC) is a highly reactive acyl chloride that serves as a vital intermediate in organic synthesis.[1] Its synthesis from trichloroacetic acid is a fundamental reaction, typically achieved through the use of chlorinating agents that convert the carboxylic acid functional group into an acyl chloride. This guide will focus on two primary and widely utilized methods: the reaction with thionyl chloride (SOCl₂) and phosphorus pentachloride (PCl₅).

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is paramount for its safe handling and effective use in subsequent synthetic steps.

| Property | Value | Reference |

| CAS Number | 76-02-8 | [2] |

| Molecular Formula | C₂Cl₄O | [2][3] |

| Molecular Weight | 181.83 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid with a pungent odor | [1][3] |

| Boiling Point | 114-116 °C | [1][2] |

| Density | 1.629 g/mL at 25 °C | [1] |

| Refractive Index | 1.470 at 20 °C | [2] |

| Solubility | Soluble in ether. Reacts violently with water. | [2][3] |

| Stability | Stable, but reacts violently with water. Incompatible with alcohols, oxidizing agents, and strong bases. | [2] |

Synthesis Methodologies

The conversion of trichloroacetic acid to this compound involves the substitution of the hydroxyl group of the carboxylic acid with a chloride ion. This is typically achieved using inorganic acid chlorides.

Reaction with Thionyl Chloride

The reaction of trichloroacetic acid with thionyl chloride is a common and effective method for the synthesis of this compound.[4] The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the purification of the desired product.

Reaction Scheme:

Experimental Protocol:

-

Apparatus Setup: A round-bottom flask is equipped with a reflux condenser and a gas outlet connected to a trap containing a sodium hydroxide (B78521) solution to neutralize the evolved HCl and SO₂ gases. All glassware must be thoroughly dried to prevent hydrolysis of the reagents and product.

-

Reagent Addition: Trichloroacetic acid is placed in the reaction flask. Thionyl chloride (typically in a slight excess, e.g., 1.2 equivalents) is added cautiously, either at room temperature or with cooling, depending on the scale of the reaction.

-

Reaction Conditions: The reaction mixture is heated to reflux (the boiling point of thionyl chloride is approximately 76 °C). The reaction is monitored for the cessation of gas evolution, which typically indicates the completion of the reaction. The reaction time can vary from 1 to 3 hours.

-

Purification: After the reaction is complete, the excess thionyl chloride is removed by distillation. The resulting crude this compound is then purified by fractional distillation. The fraction boiling at 114-116 °C is collected.

Quantitative Data:

| Parameter | Value |

| Typical Yield | > 90% |

| Purity (Post-distillation) | > 99% |

Reaction with Phosphorus Pentachloride

Phosphorus pentachloride is another effective reagent for the conversion of carboxylic acids to acyl chlorides. The reaction with trichloroacetic acid produces this compound, phosphoryl chloride (POCl₃), and hydrogen chloride.

Reaction Scheme:

Experimental Workflow

The general workflow for the synthesis and purification of this compound from trichloroacetic acid is outlined below.

References

An In-Depth Technical Guide to the Chemical Properties and Reactivity of Trichloroacetyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trichloroacetyl chloride (TCAC), a highly reactive acyl chloride, serves as a pivotal intermediate in the synthesis of a wide array of pharmaceuticals, agrochemicals, and specialty chemicals. Its utility stems from the electrophilic nature of its carbonyl carbon, readily undergoing nucleophilic attack. This guide provides a comprehensive overview of the chemical properties, reactivity, and handling of this compound, with a focus on its application in organic synthesis. Detailed experimental protocols for key reactions and visual representations of reaction mechanisms are included to facilitate its practical use in a laboratory setting.

Chemical and Physical Properties

This compound is a colorless to pale yellow, volatile liquid with a pungent odor.[1][2] It is denser than water and fumes in moist air due to its rapid hydrolysis.[1][3] A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | References |

| Molecular Formula | C₂Cl₄O | [4] |

| Molecular Weight | 181.83 g/mol | [2] |

| CAS Number | 76-02-8 | [4] |

| Boiling Point | 114-116 °C | [2] |

| Melting Point | -57 °C | |

| Density | 1.629 g/mL at 25 °C | [2] |

| Refractive Index | n20/D 1.470 | |

| Solubility | Miscible with diethyl ether.[4] Soluble in non-polar solvents like benzene (B151609) and chloroform.[1] Reacts vigorously with water and alcohols.[2][5] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

| Spectroscopic Data | Key Features |

| Infrared (IR) Spectroscopy | A strong absorption band corresponding to the C=O stretching vibration is observed. |

| Mass Spectrometry (MS) | The mass spectrum shows characteristic peaks corresponding to the molecular ion and fragmentation patterns resulting from the loss of chlorine and carbonyl groups. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Due to the absence of protons, ¹H NMR is not applicable. ¹³C NMR provides a signal for the carbonyl carbon and the trichloromethyl carbon. |

Synthesis of this compound

Several methods are employed for the synthesis of this compound, with the choice of method often depending on the desired scale and purity.

From Trichloroacetic Acid

A common laboratory and industrial method involves the reaction of trichloroacetic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).[6][7]

Experimental Protocol: Synthesis from Trichloroacetic Acid and Thionyl Chloride

-

Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide (B78521) solution).

-

Reaction: To the flask, add trichloroacetic acid. Slowly add an excess of thionyl chloride (typically 1.5-2 equivalents) to the flask.

-

Heating: Gently heat the reaction mixture to reflux. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

-

Purification: After the reaction is complete, allow the mixture to cool to room temperature. The excess thionyl chloride can be removed by distillation. The resulting this compound is then purified by fractional distillation.

Other Synthetic Routes

Other methods include:

-

The reaction of chlorine with acetyl chloride or acetaldehyde (B116499) in the presence of activated charcoal.[4]

-

A process involving the chlorination of chloroacetic acid mother liquor.[3][5][9]

Reactivity of this compound

The high reactivity of this compound is attributed to the presence of the electron-withdrawing trichloromethyl group, which enhances the electrophilicity of the carbonyl carbon, and the good leaving group ability of the chloride ion.

Reactions with Nucleophiles

This compound readily reacts with a variety of nucleophiles in what is typically a nucleophilic acyl substitution reaction.

Caption: General mechanism of nucleophilic acyl substitution.

This compound reacts vigorously with alcohols to form trichloroacetate (B1195264) esters.[10][11] The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrogen chloride byproduct.

Experimental Protocol: Esterification of Benzyl (B1604629) Alcohol

-

Setup: In a fume hood, dissolve benzyl alcohol in a suitable anhydrous solvent (e.g., dichloromethane (B109758) or diethyl ether) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the solution in an ice bath.

-

Addition of Base: Add an equimolar amount of a non-nucleophilic base, such as pyridine or triethylamine.

-

Addition of TCAC: Slowly add a slight excess of this compound dropwise to the cooled solution while stirring.

-

Reaction: Allow the reaction to stir at room temperature for several hours or until completion (monitored by TLC).

-

Work-up: Quench the reaction with water. Separate the organic layer, wash with dilute acid (e.g., 1M HCl) to remove the base, then with saturated sodium bicarbonate solution, and finally with brine.

-

Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude ester can be further purified by column chromatography or distillation.

Primary and secondary amines react readily with this compound to form N-substituted trichloroacetamides.[12][13][14] The reaction is highly exothermic and is also performed in the presence of a base to scavenge the HCl produced.

Experimental Protocol: Amidation of Aniline (B41778)

-

Setup: In a fume hood, dissolve aniline in an anhydrous solvent such as tetrahydrofuran (B95107) (THF) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, and cool the mixture in an ice-salt bath.[15][16]

-

Addition of Base: Add a suitable base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or triethylamine.[15][17]

-

Addition of TCAC: Slowly add an equimolar amount of this compound dropwise to the cooled and stirring solution, maintaining a low temperature.[15]

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.[15]

-

Work-up: Pour the reaction mixture into cold water to precipitate the amide product.[15]

-

Purification: Collect the solid product by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure N-phenyl-2,2,2-trichloroacetamide.[16]

This compound can be used as an acylating agent in Friedel-Crafts reactions to introduce the trichloroacetyl group onto an aromatic ring.[18][19] This reaction is catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃).[19][20] The product, a trichloroacetophenone derivative, is a valuable synthetic intermediate.

Caption: Mechanism of Friedel-Crafts acylation.

Reactions with Organometallic Reagents

The reaction of this compound with organometallic reagents can lead to different products depending on the reagent used. For instance, Grignard reagents typically react to form tertiary alcohols, while Gilman reagents (organocuprates) can be used to synthesize ketones.[21]

Thermal and Photochemical Decomposition

This compound can decompose under certain conditions to release toxic fumes, including hydrogen chloride and phosgene (B1210022).[2] Theoretical studies suggest that the major decomposition products can include phosgene (COCl₂), dichloroketene (B1203229) (CCl₂CO), and carbon tetrachloride (CCl₄).[22] Photochemical decomposition can be initiated by UV light.[8][22]

Applications in Organic Synthesis

This compound is a versatile reagent with numerous applications in organic synthesis:

-

Protecting Group Chemistry: The trichloroacetyl group can be used as a protecting group for alcohols and amines.

-

Intermediate for Pharmaceuticals and Agrochemicals: It is a key building block in the synthesis of various biologically active molecules.[7]

-

Synthesis of Other Compounds: It is used to manufacture esters and anhydrides of trichloroacetic acid.[9]

Safety and Handling

This compound is a corrosive and toxic substance that must be handled with extreme care in a well-ventilated fume hood.[2]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not inhale vapors.

-

Storage: Store in a cool, dry, well-ventilated area away from water, alcohols, strong bases, and oxidizing agents.[2]

-

In case of contact: Immediately flush the affected area with copious amounts of water and seek medical attention.

Conclusion

This compound is a highly valuable and reactive reagent in organic synthesis. Its ability to readily undergo nucleophilic acyl substitution makes it an essential tool for the formation of esters, amides, and for the introduction of the trichloroacetyl group into various molecules. A thorough understanding of its chemical properties, reactivity, and proper handling procedures is paramount for its safe and effective use in research and development. This guide provides the necessary technical information to aid scientists in harnessing the synthetic potential of this important chemical intermediate.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. srdrugs.in [srdrugs.in]

- 3. CN105348074A - Production method of this compound - Google Patents [patents.google.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. Page loading... [wap.guidechem.com]

- 6. researchgate.net [researchgate.net]

- 7. nbinno.com [nbinno.com]

- 8. This compound | C2Cl4O | CID 6420 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. nuv.ac.in [nuv.ac.in]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. savemyexams.com [savemyexams.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chemguide.co.uk [chemguide.co.uk]

- 14. tandfonline.com [tandfonline.com]

- 15. sphinxsai.com [sphinxsai.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 19. Friedel–Crafts Acylation [sigmaaldrich.com]

- 20. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 21. Acyl Chlorides with Grignard and Gilman (Organocuprate) Reagents Chemistry Steps [chemistrysteps.com]

- 22. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Reaction of Trichloroacetyl Chloride with Alcohols

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the reaction mechanism between trichloroacetyl chloride (TCAC) and alcohols, a fundamental transformation in organic synthesis. The document details the underlying mechanism, reaction kinetics, experimental procedures, and safety considerations, with a focus on applications relevant to pharmaceutical and chemical research.

Core Reaction Mechanism: Nucleophilic Acyl Substitution

The reaction of this compound with an alcohol proceeds via a nucleophilic acyl substitution mechanism to form a trichloroacetate (B1195264) ester and hydrogen chloride.[1] Due to the strong electron-withdrawing effect of the three chlorine atoms on the alpha-carbon, the carbonyl carbon of this compound is highly electrophilic, making it exceptionally reactive towards nucleophiles like alcohols.[1][2]

The mechanism is a two-step process, commonly referred to as an addition-elimination mechanism.[3][4]

-

Nucleophilic Addition: The reaction initiates with a nucleophilic attack on the electrophilic carbonyl carbon by a lone pair of electrons from the alcohol's oxygen atom. This step breaks the pi bond of the carbonyl group, and the electrons are pushed onto the carbonyl oxygen, forming a tetrahedral intermediate.[3]

-

Elimination of the Leaving Group: The tetrahedral intermediate is unstable. The lone pair on the negatively charged oxygen atom reforms the carbon-oxygen double bond. Concurrently, the chloride ion, an excellent leaving group, is eliminated.

-

Deprotonation: The resulting protonated ester is then deprotonated, typically by a weak base present in the reaction mixture (such as a tertiary amine added as a catalyst or the chloride ion itself), to yield the final ester product.[1]

References

trichloroacetyl chloride reaction with primary amines mechanism

An In-depth Technical Guide to the Reaction of Trichloroacetyl Chloride with Primary Amines for Researchers, Scientists, and Drug Development Professionals.

Abstract

The reaction of this compound with primary amines is a fundamental and highly efficient method for the synthesis of N-substituted-2,2,2-trichloroacetamides. This reaction proceeds via a nucleophilic acyl substitution mechanism, driven by the high electrophilicity of the carbonyl carbon in this compound, which is significantly enhanced by the inductive effect of the trichloromethyl group. The resulting trichloroacetamides are stable, often crystalline solids, and serve as versatile intermediates in organic synthesis and drug development. They can function as "blocked" isocyanates, which upon reaction with nucleophiles like amines or alcohols, can form ureas and carbamates, respectively.[1][2][3] This guide provides a detailed overview of the core reaction mechanism, experimental protocols, quantitative data, and applications relevant to researchers in the chemical and pharmaceutical sciences.

Core Reaction Mechanism: Nucleophilic Acyl Substitution

The reaction between this compound and a primary amine is a classic example of nucleophilic acyl substitution. The mechanism can be described in two main stages: nucleophilic addition followed by elimination.[4][5]

-

Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the lone pair of electrons on the nitrogen atom of the primary amine at the highly electrophilic carbonyl carbon of this compound. This leads to the formation of a transient tetrahedral intermediate.[5]

-

Elimination of Leaving Group: The tetrahedral intermediate is unstable. The carbon-oxygen double bond is reformed, leading to the elimination of a chloride ion (Cl⁻), which is an excellent leaving group.[4]

-

Deprotonation: The resulting protonated amide is then deprotonated. This proton can be removed by another molecule of the primary amine acting as a base, or by an added non-nucleophilic base (e.g., triethylamine (B128534), pyridine), to yield the final N-substituted trichloroacetamide (B1219227) and an ammonium (B1175870) chloride salt.[4][5]

The overall reaction is: R-NH₂ + CCl₃COCl → R-NH-CO-CCl₃ + HCl

The liberated hydrogen chloride (HCl) will readily react with any excess amine present to form the corresponding ammonium salt.[5]

Caption: The reaction mechanism of a primary amine with this compound.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are representative protocols for the synthesis of N-substituted trichloroacetamides.

Protocol 1: General Synthesis of N-Aryl Trichloroacetamides

This protocol is a general method for the acylation of primary aromatic amines.

-

Materials:

-

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the primary amine (1.0 eq) and the tertiary amine base (1.1-1.5 eq) in the anhydrous solvent.[7]

-

Cool the stirred solution to 0 °C in an ice bath.[8]

-

Slowly add this compound (1.0-1.2 eq) dropwise to the solution. A precipitate of triethylammonium (B8662869) chloride may form.[7]

-

Allow the reaction mixture to slowly warm to room temperature and stir for 1-4 hours, monitoring completion by Thin Layer Chromatography (TLC).[7]

-

Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., DCM or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.[7]

-

Purify the crude product by recrystallization or column chromatography.

-

Protocol 2: In Situ Photo-on-Demand Synthesis

This innovative method generates the highly toxic and corrosive this compound in situ from tetrachloroethylene (B127269) (TCE), immediately reacting it with the amine.[3][9]

-

Materials:

-

Tetrachloroethylene (TCE, solvent and reagent)

-

Primary amine (e.g., Cyclohexylamine (B46788), 20 mmol)

-

Oxygen (gas)

-

-

Apparatus:

-

Cylindrical flask equipped with a low-pressure mercury lamp (LPML) and a magnetic stirring bar.

-

Gas bubbler for O₂.

-

Heating bath.

-

-

Procedure for N-Cyclohexyl-2,2,2-trichloroacetamide:

-

Charge a cylindrical flask with 20 mL of TCE containing cyclohexylamine (2.3 mL, 20 mmol).[3][9]

-

Heat the solution to 70 °C using a heating bath.

-

Vigorously stir the solution while bubbling O₂ (0.1 L/min) and exposing it to UV light from the LPML for 2 hours.[3][9]

-

Turn off the lamp and continue stirring at 70 °C for an additional 2.5 hours.[3][9]

-

After cooling, the product can be isolated. In one reported procedure, the solvent was removed by evaporation under reduced pressure to afford the product.[9]

-

Caption: A generalized workflow for the synthesis and isolation of N-substituted trichloroacetamides.

Quantitative Data Summary

The reaction is generally high-yielding with a variety of primary amines. The following tables summarize representative yields and spectroscopic data from the literature.

Table 1: Reaction Yields of N-Substituted Trichloroacetamides

| Amine Substrate | Reaction Conditions | Yield (%) | Reference |

| Cyclohexylamine | In situ generation from TCE, O₂, UV, 70 °C | 85% | [2][9] |

| Various Amines | In situ photo-on-demand synthesis | ~97% | [1][2] |

| Aniline | DBU, THF, Room Temp. (with Chloroacetyl Chloride) | 75-95% | [6] |

Table 2: Spectroscopic Data for Representative Trichloroacetamides

| Compound | ¹H NMR (δ/ppm, Solvent) | ¹³C NMR (δ/ppm, Solvent) | IR (ν/cm⁻¹) |

| N-Cyclohexyl-2,2,2-trichloroacetamide [2][9] | 6.51 (br s, 1H, NH), 3.81–3.72 (m, 1H), 2.02–1.98 (m, 2H), 1.78–1.73 (m, 2H), 1.68–1.63 (m, 1H), 1.47–1.36 (m, 2H), 1.32–1.17 (m, 3H) (400 MHz, CDCl₃) | 160.9, 92.9, 50.5, 32.3, 25.3, 24.5 (100 MHz, CDCl₃) | Not specified |

| N-Phenyl-2,2,2-trichloroacetamide [2] | 8.33 (br s, 1H, NH), 7.58 (dd, 2H, phenyl), 7.41 (t, 2H, phenyl), 7.24 (t, 1H, phenyl) (400 MHz, CDCl₃) | 159.2, 135.9, 129.3, 126.1, 120.3, 92.8 (100 MHz, CDCl₃) | 3306, 1693, 1600, 1528 |

| N-3-Fluorophenyl-2,2,2-trichloroacetamide [3][9] | 8.36 (br s, 1H, NH), 7.56–7.53 (m, 2H, phenyl), 7.11–7.08 (m, 2H, phenyl) (500 MHz, CDCl₃) | 160.4, 159.4, 131.9, 122.4, 116.1, 92.7 (125 MHz, CDCl₃) | 3303, 1692, 1524, 1507 |

Factors Influencing the Reaction

The success and rate of the acylation reaction depend on several factors, primarily related to the nucleophilicity of the amine and the reaction conditions.

-

Nucleophilicity of the Amine: Aliphatic amines are generally more nucleophilic than aromatic amines due to the electron-donating nature of alkyl groups. Aromatic amines have their nitrogen lone pair delocalized into the aromatic ring, reducing their nucleophilicity. Therefore, reactions with aliphatic amines are often faster and more vigorous.[10]

-

Steric Hindrance: Sterically hindered amines (e.g., secondary amines with bulky substituents or ortho-substituted anilines) may react more slowly.

-

Role of the Base: A base is crucial to neutralize the HCl byproduct. Using a stoichiometric amount of a non-nucleophilic base like triethylamine is common.[8] Using excess primary amine as the base is also possible but requires at least two equivalents of the amine per equivalent of acyl chloride.

-

Solvent: Aprotic solvents like DCM, THF, or acetonitrile (B52724) are typically used to avoid reaction of the highly reactive this compound with the solvent.[8][11]

Caption: Logical relationships between key factors and the reaction outcome.

Applications in Drug Development and Research

N-substituted trichloroacetamides are valuable in several areas of chemical and pharmaceutical research:

-

Protecting Groups: The trichloroacetyl group can be used as a protecting group for amines.

-

Synthetic Intermediates: These compounds are stable precursors to other functional groups. They can act as "blocked isocyanates," which, under basic conditions, can eliminate chloroform (B151607) to generate an isocyanate in situ. This isocyanate can then be trapped by nucleophiles to form ureas, carbamates, and other derivatives, avoiding the handling of highly reactive isocyanates directly.[1][2][3]

-

Bioactive Molecules: The trichloroacetamide moiety itself is present in some bioactive compounds and can be a key structural element in the design of new therapeutic agents. For example, derivatives of 2-(2,4-dichlorophenoxy)-N-(2,2,2-trichloro...)acetamides have been synthesized and studied for their potential as anti-inflammatory agents.[12]

Conclusion

The reaction of this compound with primary amines is a robust and versatile method for amide bond formation. Its high efficiency, driven by the powerful electron-withdrawing nature of the CCl₃ group, makes it a reliable tool in organic synthesis. For professionals in drug development and chemical research, a thorough understanding of its mechanism, the ability to execute its experimental protocols, and an appreciation of the factors influencing its outcome are essential for leveraging this reaction to its full potential in the synthesis of novel molecules and complex chemical intermediates.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. reddit.com [reddit.com]

- 9. Photo-on-Demand In Situ Synthesis of N-Substituted Trichloroacetamides with Tetrachloroethylene and Their Conversions to Ureas, Carbamates, and Polyurethanes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ias.ac.in [ias.ac.in]

- 11. benchchem.com [benchchem.com]

- 12. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Physical Properties of Trichloroacetyl Chloride

Audience: Researchers, scientists, and drug development professionals.

Introduction

Trichloroacetyl chloride (TCAC), with the chemical formula C₂Cl₄O, is a highly reactive acyl chloride derived from trichloroacetic acid.[1] It presents as a colorless to pale yellow, volatile liquid with a strong, pungent odor.[2][3] Due to its electrophilic nature, it serves as a crucial intermediate and reagent in a wide array of organic syntheses.[4] Its applications are prominent in the pharmaceutical and agrochemical industries for the production of various active compounds, as well as in the manufacturing of specialty chemicals like dyes and polymers.[4][5] A thorough understanding of its physical properties is paramount for its safe handling, storage, and effective utilization in research and development.

This technical guide provides a comprehensive overview of the core physical properties of this compound, details the experimental protocols for their determination, and offers a visual representation of its physical states relative to temperature.

Core Physical Properties

The fundamental physical characteristics of this compound are summarized in the table below. These values have been compiled from various reputable chemical data sources.

Table 1: Quantitative Physical Properties of this compound

| Property | Value | Conditions | Source(s) |

| Molecular Formula | C₂Cl₄O | - | [6][7] |

| Molecular Weight | 181.83 g/mol | - | [5][8] |

| Appearance | Colorless to pale yellow liquid | Room Temperature | [3][6] |

| Odor | Strong, pungent, irritating | - | [2][3] |

| Density | 1.629 g/mL | at 25 °C | [5][6][9] |

| 1.62 g/cm³ | at 20 °C | [1][10] | |

| 1.654 | at 0 °C (32 °F) | [2][11] | |

| Melting Point | -57 °C | - | [6][10][12] |

| Boiling Point | 114-116 °C | at 760 mmHg (lit.) | [5][9][13] |

| 117.9 °C | at 760 mmHg | [1] | |

| 132 °C | at 1013 hPa (decomposition) | [10] | |

| Solubility | Reacts violently with water; Decomposes | - | [10][13] |

| Soluble in ether, alcohol | - | [2][13] | |

| Highly soluble in non-polar solvents (e.g., benzene, chloroform) | - | [3] | |

| Vapor Pressure | 16 mmHg | at 20 °C | [9][12] |

| 23 hPa | at 20 °C | [10] | |

| Refractive Index | 1.470 | at 20 °C (n20/D) | [9][12] |

| 1.4695 | at 20 °C | [2] | |

| Flash Point | 100 °C (212 °F) | Open Cup | [4] |

Experimental Protocols

The following sections detail the standard laboratory methodologies for determining the key physical properties of a liquid compound like this compound.

Determination of Boiling Point (Micro-Reflux Method)

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[14] For small sample volumes, a micro-reflux method is effective.[15]

Apparatus:

-

Small test tube (e.g., 150 mm diameter)

-

Heating block or oil bath with a magnetic stirrer

-

Thermometer or temperature probe (-10 to 150 °C range)

-

Small magnetic stirring bar

-

Clamps and stand

Procedure:

-

Sample Preparation: Add approximately 0.5 mL of this compound into the test tube, followed by a small magnetic stirring bar.

-

Apparatus Setup: Place the test tube in the heating block. Clamp a thermometer so that its bulb is positioned about 1 cm above the surface of the liquid. This ensures the temperature of the vapor is measured, not the liquid itself.[15]

-

Heating: Turn on the stirrer to ensure gentle, even heating. Gradually heat the block.

-

Observation: Observe the sample until it begins to boil and a ring of condensing vapor (refluxing) becomes visible on the inner wall of the test tube. The thermometer bulb must be positioned at the level of this reflux ring for an accurate measurement.[15]

-

Data Recording: Once the liquid is gently refluxing, the temperature reading on the thermometer will stabilize. This stable temperature is the boiling point. Record this value along with the ambient barometric pressure, as boiling point is pressure-dependent.[16]

-

Safety: Conduct this procedure in a fume hood due to the volatile and irritating nature of this compound.[2]

Determination of Melting Point (Capillary Method)

While this compound is a liquid at room temperature, its melting point (-57 °C) can be determined using a cryo-bath and a standard melting point apparatus.[6][10]

Apparatus:

-

Melting point apparatus with a cooling capability or a Thiele tube setup

-

Low-temperature thermometer

-

Capillary tubes

-

Cryo-bath (e.g., dry ice/acetone)

Procedure:

-

Sample Preparation: Seal one end of a capillary tube. Using a micropipette, introduce a small amount of liquid this compound into the tube.

-

Freezing: Carefully freeze the sample by immersing the bottom of the capillary tube in a cryo-bath until the liquid solidifies completely.

-

Apparatus Setup: Place the capillary tube into the melting point apparatus. Ensure the apparatus is pre-cooled to a temperature well below the expected melting point (e.g., -70 °C).

-

Heating: Begin to heat the sample slowly, at a rate of approximately 1-2 °C per minute, as the temperature approaches the expected melting point.[17]

-

Data Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last crystal of solid disappears (completion of melting). This range is the melting point. For a pure substance, this range should be narrow.[18][19]

Determination of Density (Pycnometer or Graduated Cylinder Method)

Density is the mass of a substance per unit volume.[20][21] It can be accurately determined by measuring the mass of a precisely known volume of the liquid.

Apparatus:

-

Electronic balance (accurate to ±0.001 g)

-

Graduated cylinder (e.g., 10 mL) or a pycnometer for higher accuracy

-

Thermometer

Procedure:

-

Measure Mass of Empty Container: Accurately weigh a clean, dry graduated cylinder or pycnometer on the electronic balance and record its mass (m₁).[22]

-

Measure Volume and Mass of Liquid: Add a specific volume of this compound (e.g., 5-10 mL) to the graduated cylinder. Record the exact volume (V) by reading the bottom of the meniscus at eye level.[20] Immediately weigh the cylinder with the liquid and record the combined mass (m₂).

-

Temperature: Measure and record the temperature of the liquid, as density is temperature-dependent.

-

Calculation:

-

Calculate the mass of the liquid: m_liquid = m₂ - m₁

-

Calculate the density (ρ) using the formula: ρ = m_liquid / V.[21]

-

-

Replication: Repeat the measurement at least three times and calculate the average density to ensure precision.[22]

Visualization of Physical States

The physical state of this compound is dictated by its temperature, transitioning from solid to liquid at its melting point and from liquid to gas at its boiling point. The following diagram illustrates this relationship.

Caption: Phase transitions of this compound with temperature.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C2Cl4O | CID 6420 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Page loading... [guidechem.com]

- 5. srdrugs.in [srdrugs.in]

- 6. This compound, 98% 76-02-8 India [ottokemi.com]

- 7. This compound [webbook.nist.gov]

- 8. chemeo.com [chemeo.com]

- 9. 76-02-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. This compound for synthesis 76-02-8 [sigmaaldrich.com]

- 11. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 12. This compound 99 76-02-8 [sigmaaldrich.com]

- 13. This compound | 76-02-8 [chemicalbook.com]

- 14. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 15. uomus.edu.iq [uomus.edu.iq]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. chem.ucalgary.ca [chem.ucalgary.ca]

- 18. SSERC | Melting point determination [sserc.org.uk]

- 19. athabascau.ca [athabascau.ca]

- 20. embibe.com [embibe.com]

- 21. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]

- 22. chem.libretexts.org [chem.libretexts.org]

A Comprehensive Technical Guide to the Solubility of Trichloroacetyl Chloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trichloroacetyl chloride (TCAC), a highly reactive acyl chloride, is a critical reagent in organic synthesis, particularly in the pharmaceutical and agrochemical industries. Its efficacy in acylation and other chemical transformations is profoundly influenced by its solubility and stability in various organic solvents. This technical guide provides a detailed overview of the solubility characteristics of this compound in common organic solvents. Due to the compound's high reactivity, particularly its propensity for hydrolysis, quantitative solubility data is scarce in publicly available literature. This guide, therefore, consolidates available qualitative solubility information, outlines a general experimental protocol for its determination, and presents key reaction pathways where solvent choice is paramount.

Physicochemical Properties of this compound

This compound is a colorless to pale yellow, volatile liquid with a pungent odor.[1] It is denser than water and fumes in moist air due to its reaction with atmospheric water.[1]

| Property | Value | Reference |

| Chemical Formula | C₂Cl₄O | [2] |

| Molar Mass | 181.83 g/mol | [2] |

| Boiling Point | 114-116 °C | [3] |

| Melting Point | -57 °C | [3] |

| Density | 1.629 g/mL at 25 °C | [3] |

Solubility of this compound in Organic Solvents

Precise quantitative solubility data for this compound is not widely published, likely due to its high reactivity, which complicates equilibrium solubility measurements. However, qualitative solubility information is available from various sources and is summarized below. The principle of "like dissolves like" generally applies, with this compound showing good solubility in non-polar and polar aprotic solvents.

Table 1: Qualitative Solubility of this compound in Various Organic Solvents

| Solvent | Solvent Type | Solubility | Notes | Reference |

| Diethyl Ether | Ether | Miscible | [4] | |

| Chloroform | Halogenated | Soluble | A non-polar solvent in which it dissolves well. | [1][2][3] |

| Benzene | Aromatic | Soluble | A non-polar solvent in which it dissolves well. | [1] |

| Ethyl Acetate | Ester | Soluble | [2][3] | |

| Alcohols (e.g., Ethanol) | Protic | Reacts | Incompatible; reacts to form esters. | [3] |

| Water | Protic | Reacts Violently | Decomposes to form trichloroacetic acid and HCl. | [2][3] |

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of this compound in an anhydrous organic solvent. All procedures must be carried out under a dry, inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood due to the compound's reactivity and toxicity.

Objective: To determine the solubility of this compound in a selected anhydrous organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Anhydrous organic solvent (e.g., hexane, dichloromethane (B109758), acetonitrile)

-

Drying agent for solvent (e.g., molecular sieves)

-

Inert gas (Nitrogen or Argon)

-

Glassware (Schlenk flask, graduated cylinder, gas-tight syringes, magnetic stirrer, and stir bar)

-

Constant temperature bath

-

Analytical balance

Methodology:

-

Solvent Preparation: Ensure the chosen organic solvent is rigorously dried over an appropriate drying agent for at least 24 hours prior to use.

-

Apparatus Setup: Assemble a Schlenk flask equipped with a magnetic stir bar under a positive pressure of inert gas.

-

Temperature Equilibration: Place the Schlenk flask in a constant temperature bath set to the desired experimental temperature.

-

Solvent Addition: Add a precise volume of the anhydrous solvent to the Schlenk flask via a gas-tight syringe. Allow the solvent to equilibrate to the bath temperature.

-

Titration with this compound: Slowly add small, precisely measured volumes of this compound to the stirring solvent using a gas-tight syringe.

-

Observation: After each addition, allow the solution to stir for a sufficient time to ensure dissolution. Observe the solution for any signs of undissolved solute (e.g., turbidity, formation of a second phase).

-

Saturation Point: The saturation point is reached when a slight excess of this compound results in a persistent second phase or turbidity that does not disappear upon further stirring.

-

Calculation: The solubility is calculated based on the total volume of this compound added to the known volume of the solvent before the saturation point is reached. The result can be expressed in g/100 mL or mol/L.

-

Data Recording: Meticulously record the temperature, volumes of solvent and solute, and observations at each step.

Role of Solvents in this compound Reactions

The choice of solvent is critical in reactions involving this compound. The solvent must be inert to the highly reactive acyl chloride and should facilitate the desired reaction pathway. Aprotic solvents are generally required.

Synthesis of this compound

This compound can be synthesized from trichloroacetic acid using a chlorinating agent such as thionyl chloride (SOCl₂). This reaction is typically performed in an inert solvent or neat.

Acylation Reactions

This compound is a potent acylating agent. A common application is the esterification of alcohols. The reaction is typically carried out in an aprotic solvent, such as dichloromethane or diethyl ether, often in the presence of a non-nucleophilic base like pyridine (B92270) to scavenge the HCl byproduct.

Safety Considerations

This compound is a corrosive and toxic substance. It reacts violently with water and is a lachrymator. All handling should be performed in a fume hood with appropriate personal protective equipment, including gloves, safety goggles, and a lab coat. Due to its reactivity, it should be stored in a cool, dry place under an inert atmosphere.

Conclusion

While quantitative data on the solubility of this compound in organic solvents is limited, qualitative assessments indicate good solubility in a range of non-polar and polar aprotic solvents. The high reactivity of the compound necessitates the use of anhydrous conditions for both its storage and its application in chemical synthesis. The choice of an appropriate inert solvent is a critical parameter for successful and safe utilization of this important chemical reagent. Further research to quantify its solubility in various organic solvents under controlled conditions would be beneficial to the scientific community.

References

An In-depth Technical Guide to the Spectroscopic Data of Trichloroacetyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for trichloroacetyl chloride (CCl₃COCl), a key building block in organic synthesis and drug development. This document presents infrared (IR) and nuclear magnetic resonance (NMR) data in a structured format, details the experimental protocols for data acquisition, and includes a logical workflow for spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Infrared (IR) Spectroscopy

The infrared spectrum of this compound is characterized by a strong carbonyl (C=O) stretch and several absorptions corresponding to carbon-chlorine (C-Cl) bond vibrations.

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| ~1780 | C=O Stretch | Strong |

| ~1070 | C-C Stretch | Medium |

| ~850 | C-Cl Stretch | Strong |

| ~720 | C-Cl Stretch | Strong |

Note: The exact peak positions may vary slightly depending on the sampling method (e.g., neat liquid, solution) and instrument.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the molecular structure of this compound, its NMR spectroscopic data is straightforward.

¹H NMR Spectroscopy: this compound contains no hydrogen atoms; therefore, it does not produce a ¹H NMR spectrum.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum of this compound in deuterated chloroform (B151607) (CDCl₃) shows two distinct signals corresponding to the two carbon atoms in different chemical environments.

| Chemical Shift (δ) ppm | Carbon Assignment |

| ~166 | Carbonyl Carbon (C=O) |

| ~94 | Trichloromethyl Carbon (-CCl₃) |

Note: Chemical shifts are relative to tetramethylsilane (B1202638) (TMS) at 0 ppm.

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are generalized and may be adapted based on the specific instrumentation available.

Infrared (IR) Spectroscopy Protocol (ATR-FTIR)

Attenuated Total Reflectance (ATR) is a common technique for obtaining the IR spectrum of liquid samples like this compound.

-

Instrument Preparation: Ensure the Fourier Transform Infrared (FTIR) spectrometer and the ATR accessory are properly aligned and purged with dry air or nitrogen to minimize atmospheric interference (e.g., from water and carbon dioxide).

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.

-

Sample Application: Place a small drop of this compound directly onto the center of the ATR crystal.

-

Spectrum Acquisition: Acquire the sample spectrum. The number of scans can be adjusted to improve the signal-to-noise ratio; typically, 16 to 32 scans are sufficient.

-

Data Processing: The instrument's software will automatically perform a background subtraction. The resulting spectrum should be baseline corrected and the peaks of interest labeled.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft, non-abrasive wipe.

¹³C NMR Spectroscopy Protocol

-

Sample Preparation:

-

In a clean, dry NMR tube, dissolve approximately 50-100 mg of this compound in about 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Cap the NMR tube and gently invert it several times to ensure the solution is homogeneous.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.

-

Shim the magnetic field to achieve homogeneity, which is crucial for high-resolution spectra.

-

-

Spectrum Acquisition:

-

Set up a standard proton-decoupled ¹³C NMR experiment.

-

The number of scans will depend on the sample concentration, but typically ranges from hundreds to thousands of scans to achieve a good signal-to-noise ratio for the less abundant ¹³C isotope.

-

A relaxation delay (e.g., 1-2 seconds) should be included between pulses.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the spectrum.

-

Phase the spectrum to ensure all peaks are in the positive phase.

-

Reference the spectrum using the solvent peak of CDCl₃ (δ ≈ 77.16 ppm).

-

Apply a baseline correction to the spectrum.

-

Identify and label the chemical shifts of the peaks.

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the spectroscopic identification and characterization of a chemical compound, using this compound as an example.

Caption: A logical workflow for the spectroscopic analysis of a compound.

Theoretical Insights into the Reaction Mechanisms of Trichloroacetyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the theoretical underpinnings of the reaction mechanisms of trichloroacetyl chloride, a versatile and highly reactive building block in organic synthesis. For professionals in drug development and chemical research, a profound understanding of these mechanisms is paramount for reaction optimization, predicting outcomes, and designing novel synthetic pathways. This document summarizes key theoretical studies, presents quantitative data from computational analyses, and provides detailed experimental protocols for pivotal reactions.

Core Reaction Mechanisms: A Theoretical Perspective

This compound's reactivity is dominated by the electrophilic nature of its carbonyl carbon, which is significantly enhanced by the strong electron-withdrawing effect of the trichloromethyl group. This section explores the theoretically elucidated mechanisms of its primary reactions.

Thermal Decomposition and Rearrangement

Theoretical studies, primarily employing Density Functional Theory (DFT) and ab initio methods like UMP2, have been instrumental in mapping the complex potential energy surface of this compound's unimolecular decomposition. These studies reveal multiple competing pathways with significant implications for reaction byproducts.

A key computational study by Shankar et al. investigated seven possible decomposition and rearrangement pathways. The major products identified through these theoretical models include phosgene (B1210022) (COCl₂), dichloroketene (B1203229) (CCl₂=C=O), carbon tetrachloride (CCl₄), and carbon monoxide (CO)[1]. The calculations highlight that the C-C and C-Cl bond dissociation energies are significant, yet thermal activation can lead to a variety of hazardous products[1]. The overall reaction profile is endothermic[1].

Key Findings from Theoretical Studies:

-

Pathway I: Involves the initial cleavage of the C-C bond, leading to the formation of trichloromethyl and chlorocarbonyl radicals.

-

Pathway II: Proceeds through the cleavage of a C-Cl bond.

-

Pathway III: Involves a rearrangement to form tetrachloroethylene (B127269) oxide.

These computational models provide critical insights into the bond-breaking and bond-forming processes, transition state geometries, and the relative energy barriers of each step.

Hydrolysis

While specific DFT studies on the hydrolysis of this compound are not extensively available in the reviewed literature, the mechanism can be inferred from studies on analogous compounds like acetyl chloride and chloroacetyl chloride. DFT computations on the hydrolysis of these acyl chlorides suggest a concerted, one-step SN2 mechanism[2].

The proposed mechanism for this compound hydrolysis involves the nucleophilic attack of a water molecule on the carbonyl carbon. This attack is facilitated by other solvent molecules acting as general base and general acid catalysts[2]. The strong electron-withdrawing trichloromethyl group is expected to make the carbonyl carbon even more electrophilic compared to acetyl chloride, thus accelerating the nucleophilic attack. The transition state is characterized by a distorted tetrahedral geometry[2].

Esterification

Similar to hydrolysis, the esterification of this compound with an alcohol is expected to proceed through a nucleophilic acyl substitution mechanism. Theoretical studies on the esterification of other acyl chlorides with alcohols in the presence of a base (like triethylamine) support a mechanism involving a tetrahedral intermediate.

The reaction is initiated by the nucleophilic attack of the alcohol's oxygen on the carbonyl carbon of this compound. The presence of a non-nucleophilic base is crucial to neutralize the HCl byproduct, which would otherwise protonate the alcohol, reducing its nucleophilicity.

Friedel-Crafts Acylation

The Friedel-Crafts acylation of an aromatic ring with this compound is a classic electrophilic aromatic substitution. The mechanism, supported by extensive experimental and theoretical studies on other acyl chlorides, involves the formation of a highly electrophilic acylium ion.

In the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), the chlorine atom of this compound coordinates with the Lewis acid. This complex then dissociates to form a trichloroacetylium ion, [Cl₃C-C=O]⁺, which is stabilized by resonance. This acylium ion then acts as the electrophile, attacking the electron-rich aromatic ring to form a sigma complex (arenium ion). Finally, deprotonation of the sigma complex by [AlCl₄]⁻ regenerates the aromaticity of the ring and releases the acylated product, HCl, and the AlCl₃ catalyst.

Reaction with Amines (Amidation)

The reaction of this compound with primary or secondary amines to form amides is a rapid and often exothermic process. The mechanism is a nucleophilic acyl substitution, analogous to hydrolysis and esterification.

The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the carbonyl carbon of this compound. This leads to the formation of a tetrahedral intermediate. The intermediate then collapses, eliminating a chloride ion to form a protonated amide. A second equivalent of the amine (or another base) acts as a base to deprotonate the intermediate, yielding the final amide product and an ammonium (B1175870) salt.

Quantitative Data from Theoretical Studies

The following table summarizes the calculated activation energies for the decomposition of this compound from the theoretical study by Shankar et al.[1]. These values are crucial for understanding the relative favorability of different decomposition pathways.

| Reaction Pathway | Description | Calculated Activation Energy (kcal/mol) at UB3LYP/6-311++G(2d,2p) |

| Pathway Ia | C-C bond cleavage | 72.0 |

| Pathway IIa | C-Cl bond cleavage | 85.0 |

| Rearrangement to Tetrachloroethylene Oxide | Intramolecular rearrangement | 55.0 |

| Formation of Dichloroketene | α-elimination | 60.0 |

Note: The values presented are a selection from the cited study and are intended to be illustrative. For a comprehensive understanding, the original publication should be consulted.

Experimental Protocols

This section provides detailed methodologies for some of the key reactions of this compound. These protocols are based on established laboratory procedures and can be adapted for specific research needs.

Protocol 1: Synthesis of N-phenyl-2,2,2-trichloroacetamide (Amidation)

Materials:

-

This compound

-

Triethylamine (B128534) (TEA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Anhydrous tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM)

-

Ice-water bath

-

Standard glassware for organic synthesis

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve aniline (1.0 eq) in anhydrous THF.

-

Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice-water bath.

-

Slowly add a solution of this compound (1.1 eq) in anhydrous THF to the stirred reaction mixture. Maintain the temperature below 5 °C during the addition.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

Protocol 2: Friedel-Crafts Acylation of Benzene (B151609)

Materials:

-

This compound

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous benzene

-

Anhydrous dichloromethane (DCM) as a solvent (optional)

-

Ice-water bath

-

Concentrated hydrochloric acid

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser with a drying tube, and a magnetic stirrer, under an inert atmosphere.

-

To the flask, add anhydrous aluminum chloride (1.1 eq) and anhydrous benzene (as reactant and solvent).

-

Cool the mixture to 0-5 °C in an ice-water bath.

-

Add this compound (1.0 eq) dropwise from the dropping funnel to the stirred suspension over 30 minutes.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to a gentle reflux for 1-2 hours.

-

Monitor the reaction by TLC or GC.

-

After completion, cool the reaction mixture in an ice bath and carefully quench by the slow addition of crushed ice, followed by concentrated HCl.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

-

Purify the resulting ketone by distillation under reduced pressure or column chromatography.

Conclusion

The reaction mechanisms of this compound are governed by the strong electrophilicity of its carbonyl carbon, a feature that theoretical studies have helped to quantify and understand. While direct computational data for all its reactions are not yet available, analogies to simpler acyl chlorides provide a robust framework for predicting its chemical behavior. The provided theoretical models, quantitative data, and experimental protocols offer a comprehensive resource for chemists and pharmaceutical scientists working with this important synthetic intermediate. Further computational investigations into the specific reaction pathways of this compound with various nucleophiles will undoubtedly continue to refine our understanding and expand its synthetic utility.

References

Methodological & Application

trichloroacetyl chloride protocol for esterification of hindered alcohols

An Application Note and Protocol for the Esterification of Hindered Alcohols Using Trichloroacetyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction